![molecular formula C32H28ClF3N4O9S B12621973 2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12621973.png)
2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a thiazole ring, a pyridine ring substituted with chlorine and trifluoromethyl groups, and a butanedioic acid moiety esterified with 4-methylbenzoyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring and the pyridine ring separately. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions. The pyridine ring, substituted with chlorine and trifluoromethyl groups, can be synthesized through various methods, including the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents .
The final step involves the coupling of the thiazole and pyridine rings through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors for the Hantzsch thiazole synthesis and the use of automated systems for the coupling reactions. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield imines or nitriles, while nucleophilic substitution of the chlorine atom can yield various substituted pyridine derivatives .
科学研究应用
2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
相似化合物的比较
Similar Compounds
- 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 2-(aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride
- 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
Uniqueness
Compared to similar compounds, 2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide exhibits unique structural features, such as the presence of both thiazole and pyridine rings, which contribute to its distinct chemical and biological properties. The combination of these rings with the trifluoromethyl and chlorine substituents enhances its stability and reactivity, making it a valuable compound for various applications .
属性
分子式 |
C32H28ClF3N4O9S |
|---|---|
分子量 |
737.1 g/mol |
IUPAC 名称 |
2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O8.C12H10ClF3N4OS/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-5(17)11-19-4-8(22-11)10(21)20-9-2-6(12(14,15)16)7(13)3-18-9/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2-5H,17H2,1H3,(H,18,20,21) |
InChI 键 |
RUGCKPWHXJYSSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC(C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12621912.png)
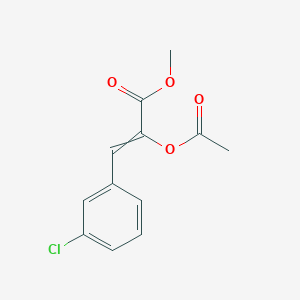
![N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12621921.png)
![N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B12621924.png)
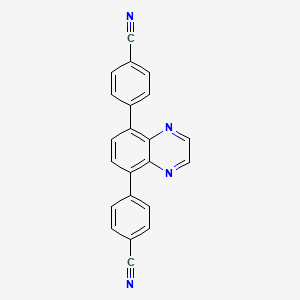
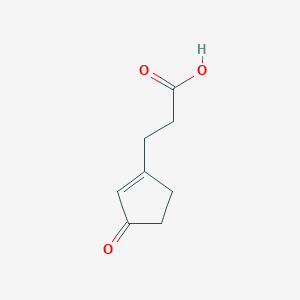
![1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12621940.png)
![4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene](/img/structure/B12621944.png)
![(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B12621945.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime](/img/structure/B12621949.png)
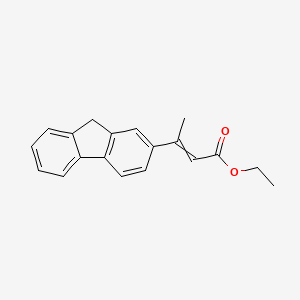
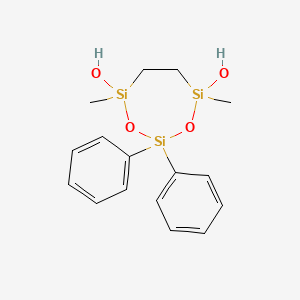
![3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12621960.png)
![2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12621964.png)
